molecular formula C15H17N3O5S B5061929 N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide

N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide

Cat. No. B5061929
M. Wt: 351.4 g/mol
InChI Key: SOXNGDAKOQDAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide, also known as PAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAG is a peptide-based inhibitor that has been shown to be effective in blocking the activity of enzymes such as metalloproteases and aminopeptidases.

Scientific Research Applications

N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been used in a wide range of scientific research applications. One of the most common uses of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is as an inhibitor of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13.
N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has also been used as an inhibitor of aminopeptidases. Aminopeptidases are enzymes that are involved in the breakdown of peptides and proteins. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of several aminopeptidases, including APN and LAP.

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide involves the binding of the peptide to the active site of the enzyme. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide contains a peptide bond that is similar to the peptide bond found in the substrate of the enzyme. This allows N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide to bind to the enzyme and block its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide depend on the specific enzyme that is being inhibited. Inhibition of metalloproteases can lead to a decrease in extracellular matrix breakdown and a decrease in tissue remodeling and repair. Inhibition of aminopeptidases can lead to a decrease in peptide and protein breakdown.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide in lab experiments is its specificity. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of specific enzymes, which allows for more precise targeting of biological pathways. However, one of the limitations of using N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is its cost. The synthesis of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide can be expensive, which may limit its use in some lab settings.

Future Directions

There are several future directions for the use of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide in scientific research. One potential application is in the development of new therapies for diseases such as cancer and osteoarthritis. Metalloproteases and aminopeptidases are involved in the progression of these diseases, and inhibition of these enzymes with N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide may provide a new therapeutic approach.
Another future direction for the use of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is in the development of new imaging agents. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to bind to metal ions, which could be used to develop new imaging agents for diagnostic purposes.
In conclusion, N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is a peptide-based inhibitor that has been extensively studied for its potential applications in scientific research. The synthesis method involves the use of SPPS techniques, and N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of enzymes such as metalloproteases and aminopeptidases. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions. After the synthesis is complete, the peptide is cleaved from the solid support and purified using chromatography techniques.

properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-14(16-9-12-5-4-8-23-12)10-17-15(20)11-18-24(21,22)13-6-2-1-3-7-13/h1-8,18H,9-11H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNGDAKOQDAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide

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